molecular formula C5H4F3N3OS B12615763 6-(Trifluoromethyl)-3-(methylthio)-1,2,4-triazin-5-OL

6-(Trifluoromethyl)-3-(methylthio)-1,2,4-triazin-5-OL

Cat. No.: B12615763
M. Wt: 211.17 g/mol
InChI Key: HCRLETWUKXZZCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Trifluoromethyl)-3-(methylthio)-1,2,4-triazin-5-OL is a chemical compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a trifluoromethyl group, a methylthio group, and a hydroxyl group attached to a triazine ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and reactivity of the compound. The presence of the methylthio group adds to the compound’s versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)-3-(methylthio)-1,2,4-triazin-5-OL can be achieved through several synthetic routes. One common method involves the trifluoromethylation of a suitable precursor, such as a triazine derivative, using trifluoromethylating agents like trifluoromethyl phenyl sulfone under visible light irradiation . The reaction conditions typically involve the formation of electron donor-acceptor complexes, which undergo single electron transfer reactions to achieve the desired trifluoromethylation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)-3-(methylthio)-1,2,4-triazin-5-OL undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The trifluoromethyl and methylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.

Scientific Research Applications

6-(Trifluoromethyl)-3-(methylthio)-1,2,4-triazin-5-OL has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: It is used in the development of agrochemicals, materials science, and other industrial applications where its unique chemical properties are advantageous.

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)-3-(methylthio)-1,2,4-triazin-5-OL involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins or enzymes, leading to the modulation of their activity. The methylthio group can participate in redox reactions, further influencing the compound’s biological effects. The hydroxyl group can form hydrogen bonds with target molecules, stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Trifluoromethyl)-3-(methylthio)-1,2,4-triazin-5-OL is unique due to the combination of its trifluoromethyl, methylthio, and hydroxyl groups, which confer distinct chemical and biological properties. The presence of these groups allows the compound to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C5H4F3N3OS

Molecular Weight

211.17 g/mol

IUPAC Name

3-methylsulfanyl-6-(trifluoromethyl)-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C5H4F3N3OS/c1-13-4-9-3(12)2(10-11-4)5(6,7)8/h1H3,(H,9,11,12)

InChI Key

HCRLETWUKXZZCQ-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN=C(C(=O)N1)C(F)(F)F

Origin of Product

United States

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